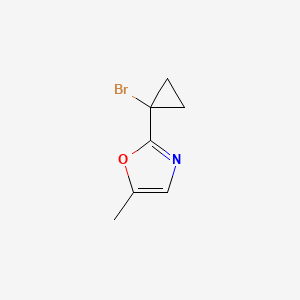![molecular formula C21H19ClN4O2 B8535622 3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid](/img/structure/B8535622.png)
3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid is a complex organic compound that features a triazole ring, a benzyl group, and a cyclobutanecarboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid typically involves multiple steps. One common approach is the use of a one-pot multicomponent reaction. This method can involve the reaction of o-propargyl salicylaldehyde, β-keto compounds, ammonium acetate, and organic azides under specific conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to reduce double bonds or other reducible groups.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.
科学的研究の応用
3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to bind to the colchicine binding site of tubulin, inhibiting tubulin polymerization and inducing apoptosis in cancer cells . This interaction disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
類似化合物との比較
Similar Compounds
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds share the triazole ring and benzyl group but differ in other structural aspects.
1,2,3-triazolyl-1,4-dihydropyridine hybrids: These compounds combine the triazole ring with a dihydropyridine moiety and have shown various biological activities.
Uniqueness
The uniqueness of 3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid lies in its specific combination of functional groups and its ability to inhibit tubulin polymerization. This makes it a valuable compound for further research and potential therapeutic applications.
特性
分子式 |
C21H19ClN4O2 |
|---|---|
分子量 |
394.9 g/mol |
IUPAC名 |
3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C21H19ClN4O2/c22-18-6-7-19(16(11-18)8-15-9-17(10-15)21(27)28)24-20-12-23-25-26(20)13-14-4-2-1-3-5-14/h1-8,11-12,17,24H,9-10,13H2,(H,27,28) |
InChIキー |
OQCIJXPBXWPKTB-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1=CC2=C(C=CC(=C2)Cl)NC3=CN=NN3CC4=CC=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-Di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B8535540.png)





![4-p-Tolyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8535580.png)
![2-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-oxazole-4-carboxylic acid](/img/structure/B8535586.png)




![1-[2-(4-Fluorophenyl)propan-2-yl]piperazine](/img/structure/B8535626.png)

